molecular formula C17H12N2O6S B4085120 3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid

3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid

Cat. No. B4085120
M. Wt: 372.4 g/mol
InChI Key: QWOCMXIWQDAIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid, also known as NBD-Cl, is a fluorescent reagent that is commonly used in biochemical and physiological research. This molecule is widely used as a labeling agent for proteins, peptides, and other biomolecules due to its high specificity and sensitivity.

Mechanism of Action

3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid reacts with amino acid residues in proteins to form covalent bonds. The reaction occurs at the amino group of the amino acid residue, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the amount of labeled protein present.
Biochemical and Physiological Effects:
This compound labeling does not significantly alter the biochemical or physiological properties of the labeled protein. The labeled protein retains its activity, stability, and function. However, the labeling efficiency and specificity may depend on the type of protein and the labeling conditions used.

Advantages and Limitations for Lab Experiments

3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid has several advantages as a labeling agent for proteins. It is highly specific and sensitive, allowing for the detection of low levels of labeled protein. It is also relatively easy to use and does not require specialized equipment. However, this compound has some limitations. It may not be suitable for labeling certain types of proteins or amino acid residues. The labeling efficiency and specificity may also be affected by the labeling conditions used.

Future Directions

There are several future directions for the use of 3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid in scientific research. One potential application is the use of this compound to study protein-membrane interactions. This compound can be used to label specific regions of membrane proteins and monitor changes in protein conformation and function upon interaction with the membrane. Another potential application is the use of this compound to study protein-protein interactions in living cells. This compound can be used to label proteins in living cells and monitor changes in protein localization and interaction upon cellular stimulation. Finally, this compound can be used in combination with other labeling agents to study complex biological systems such as protein complexes and signaling pathways.
Conclusion:
In conclusion, this compound is a versatile labeling agent that has numerous applications in scientific research. Its high specificity and sensitivity make it a valuable tool for studying protein structure, function, and interactions. While there are limitations to its use, this compound remains an important reagent in the field of biochemistry and molecular biology.

Scientific Research Applications

3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid is widely used in scientific research as a labeling agent for proteins and peptides. It is used to study protein-protein interactions, protein-ligand interactions, and protein folding. This compound can be used to label specific amino acid residues in proteins such as cysteine, histidine, and lysine. The labeled proteins can then be analyzed using various techniques such as fluorescence spectroscopy, gel electrophoresis, and mass spectrometry.

properties

IUPAC Name

3-[(5-nitronaphthalen-1-yl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S/c20-17(21)11-4-1-5-12(10-11)26(24,25)18-15-8-2-7-14-13(15)6-3-9-16(14)19(22)23/h1-10,18H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOCMXIWQDAIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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